molecular formula C13H21N3O2 B577424 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1223748-43-3

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B577424
CAS RN: 1223748-43-3
M. Wt: 251.33
InChI Key: KGSFSMQCQHOHJQ-UHFFFAOYSA-N
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Description

The compound “3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.32 . It is used for research and development purposes .


Molecular Structure Analysis

The compound contains a cyclohexyl group, a methyl group, an amino group, a pyrazole ring, and a carboxylic acid group . Cycloalkanes like cyclohexane exist as "puckered rings" . The exact 3D structure of this compound is not available in the search results.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Heterocyclic Compounds Synthesis

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid falls within the realm of pyrazole derivatives, compounds recognized for their extensive applications in synthesizing various heterocyclic compounds. Heterocyclic compounds play a pivotal role in the development of pharmaceuticals, dyes, and materials due to their complex structures and biological activities. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of pyrazole derivatives as building blocks for creating a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyrans. This versatility underscores the compound's utility in facilitating mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic structures from various precursors (Gomaa & Ali, 2020).

Biological and Pharmacological Activities

Pyrazole carboxylic acid derivatives, including 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, are significant due to their wide range of biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The structural complexity of these compounds lends them a scaffold-like nature, crucial in the synthesis of biologically active molecules. A comprehensive overview of the synthesis methods and biological applications of these derivatives can guide medicinal chemistry research, showcasing the potential for developing new therapeutic agents (Cetin, 2020).

Contribution to Anticancer Agent Development

Knoevenagel condensation, a critical reaction in organic synthesis, utilizes carbonyl compounds and active methylenes to produce α, β‐unsaturated ketones/carboxylic acids. This reaction, when applied to pharmacophoric aldehydes and active methylenes including pyrazole derivatives, has generated a library of compounds exhibiting significant anticancer activities. The unique functionalities of these compounds, derived from reactions involving pyrazole derivatives, demonstrate their value in drug discovery, particularly in developing novel anticancer therapies (Tokala, Bora, & Shankaraiah, 2022).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-[[cyclohexyl(methyl)amino]methyl]-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-15(11-6-4-3-5-7-11)9-10-8-12(13(17)18)16(2)14-10/h8,11H,3-7,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSFSMQCQHOHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C)C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676577
Record name 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

1223748-43-3
Record name 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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